4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine
Description
4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 5, and a piperazine moiety linked to a 6-methylpyridazine ring.
Properties
IUPAC Name |
4,5-dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-11-4-5-14(19-18-11)20-6-8-21(9-7-20)15-12(2)13(3)16-10-17-15/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWGFVBZBXJIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved by the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidine core.
Attachment of the pyridazine ring: The final step involves the coupling of the pyridazine ring to the piperazine-substituted pyrimidine through a suitable linker, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any reducible functional groups present.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various aryl or alkyl groups.
Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and catalysts like palladium acetate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4,5-dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell division and survival. The compound's structural analogs have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in vitro .
Antimicrobial Properties
The antimicrobial activity of pyrimidine derivatives has been well-documented. Compounds with similar structures have been tested against a range of bacterial and fungal pathogens, showing varying degrees of efficacy. The presence of the piperazine ring enhances interaction with microbial targets, potentially disrupting their growth and replication processes .
GABA Modulation
Recent studies have explored the role of pyrimidine derivatives as GABA modulators. These compounds can influence GABAergic activity, which is crucial in managing conditions such as epilepsy and anxiety disorders. The modulation of GABA receptors by such compounds could lead to the development of new therapeutic agents with fewer side effects compared to traditional medications .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of related pyrimidine compounds, researchers found that certain derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines such as A431 (vulvar epidermal carcinoma). These findings suggest that modifications to the pyrimidine structure can significantly impact biological activity and selectivity towards cancer cells .
Case Study 2: Antimicrobial Testing
A series of piperazine-substituted pyrimidines were tested against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that modifications at specific positions on the piperazine ring enhanced antimicrobial potency, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The piperazine-linked pyrimidine scaffold is common across several compounds in the evidence. For instance, 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (Compound 5 in ) shares the piperazine-pyrimidine backbone but differs in substituents (chlorine vs. methyl groups). Chlorinated analogs exhibit higher reactivity due to electron-withdrawing effects, whereas methyl groups enhance lipophilicity and metabolic stability .
Melting Point Trends :
- 4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine : Predicted to have a lower melting point (est. 150–180°C) due to reduced polarity from methyl groups.
- Oxazolo-pyrimidine derivatives (): Melting points range from 192°C to 291°C, influenced by sulfonyl/tosyl groups (e.g., Compound 10: 289–291°C) .
Structural Isomerization and Stability
Pyrazolo-triazolo-pyrimidines in undergo isomerization under varying conditions (e.g., Compound 7 isomerizes to Compound 6) . While the target compound lacks a triazole ring, its pyridazine-piperazine linkage may exhibit conformational flexibility, influencing binding interactions compared to rigid analogs like oxazolo-pyrimidines .
Biological Activity
4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine (CAS Number: 2415470-03-8) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.36 g/mol. The structure features a pyrimidine core substituted with dimethyl and piperazine groups, which are known to influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the pyrimidine ring followed by the introduction of the piperazine moiety through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrimidines have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis via caspase activation |
| Compound B | HCT116 (Colon Cancer) | 1.54 | Inhibits cell proliferation at G1 phase |
| 4,5-Dimethyl... | U937 (Leukemia) | TBD | TBD |
These studies indicate that structural modifications can enhance biological activity, suggesting that similar modifications to 4,5-dimethyl derivatives could yield promising anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study demonstrated that pyrimidine derivatives exhibit activity against various pathogens, suggesting potential applications in treating infections caused by resistant strains .
Case Studies
- Anticancer Efficacy : A recent investigation into the biological activity of pyrimidine derivatives showed that certain modifications significantly enhanced their cytotoxic effects against leukemia and solid tumor cell lines. The study revealed that compounds with electron-withdrawing groups exhibited higher potency .
- Antimicrobial Studies : Another research effort focused on the synthesis and evaluation of pyrimidine-based compounds against bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively, supporting their potential as new antimicrobial agents .
Q & A
Basic: What synthetic strategies are commonly employed for 4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of substituted pyrimidine and pyridazine precursors. Key steps include:
- Nucleophilic substitution to attach the piperazine moiety to the pyrimidine core.
- Coupling reactions (e.g., Buchwald-Hartwig amination) for aryl- or heteroaryl-piperazine linkages.
- Solvent selection (e.g., dimethylformamide or dichloromethane) and catalysts (e.g., palladium-based catalysts for cross-coupling) to enhance reaction efficiency .
- Temperature control (e.g., reflux conditions) and reaction time optimization (monitored via thin-layer chromatography) to minimize side products .
Yield optimization may require iterative adjustments using Design of Experiments (DoE) to evaluate factors like stoichiometry, solvent polarity, and catalyst loading .
Basic: Which spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula via exact mass matching (±5 ppm tolerance) .
- High-Performance Liquid Chromatography (HPLC):
Advanced: How can computational quantum chemical calculations (e.g., DFT) guide the design of reaction pathways and predict regioselectivity in this compound’s synthesis?
Methodological Answer:
- Reaction Path Search Algorithms: Tools like GRRM or AFIR compute transition states and intermediates to identify energetically favorable pathways for piperazine-pyrimidine coupling .
- DFT Calculations:
- Predict regioselectivity in nucleophilic substitution by analyzing charge distribution (Mulliken charges) on pyrimidine nitrogen atoms.
- Optimize transition-state geometries (e.g., B3LYP/6-31G* basis set) to estimate activation barriers for competing pathways .
- Machine Learning Integration: Train models on existing reaction datasets to recommend solvent/catalyst combinations that maximize yield .
Advanced: How can researchers resolve contradictions in pharmacological data (e.g., conflicting receptor-binding affinities) across different assay systems?
Methodological Answer:
- Comparative Meta-Analysis:
- Normalize data using standardized metrics (e.g., pIC50 values) and account for assay-specific variables (e.g., cell line variability, ligand concentration ranges) .
- Apply statistical weighting to prioritize studies with rigorous controls (e.g., radioligand binding vs. functional cAMP assays) .
- Mechanistic Profiling:
- Use knockout cell lines or receptor mutagenesis to isolate confounding factors (e.g., off-target effects on serotonin vs. dopamine receptors) .
- Data Reprodubility Checks: Replicate assays under identical conditions (pH, temperature) to validate discrepancies .
Advanced: What methodologies are recommended for evaluating the compound’s stability under varying pH, temperature, and light exposure?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/alkaline hydrolysis: Incubate at pH 1–13 (37°C, 24–72 hrs) and monitor degradation via HPLC .
- Thermal stress: Heat solid samples to 60–80°C for 1–2 weeks to assess polymorphic transitions .
- Photostability: Expose to UV (320–400 nm) and visible light (ICH Q1B guidelines) to detect radical-mediated decomposition .
- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life from accelerated stability data .
Advanced: How can in silico approaches (e.g., molecular docking, QSAR) predict biological activity and guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide):
- Simulate binding poses to receptors (e.g., dopamine D2/D3) using crystal structures (PDB IDs: 6CM4, 7D7Q). Focus on hydrogen bonds between the pyridazine N-atom and conserved residues (e.g., Asp110) .
- QSAR Modeling:
- Curate datasets of analogs with measured IC50 values.
- Train models using descriptors like logP , polar surface area , and H-bond acceptor/donor counts to predict activity cliffs .
- Free Energy Perturbation (FEP): Compute relative binding affinities for methyl or trifluoromethyl substitutions at the pyrimidine 4-position .
Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities while maintaining purity?
Methodological Answer:
- Flow Chemistry: Continuous reactors minimize exothermic risks during piperazine coupling and improve heat/mass transfer .
- Crystallization Optimization: Use anti-solvent addition (e.g., water in DMF) to enhance crystal purity. Monitor polymorph formation via PXRD .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
